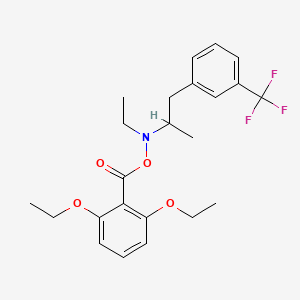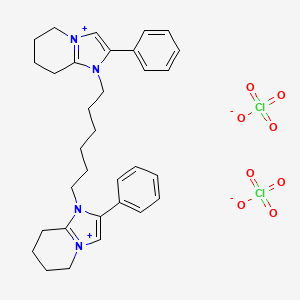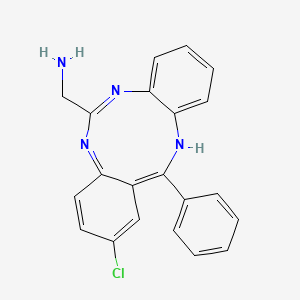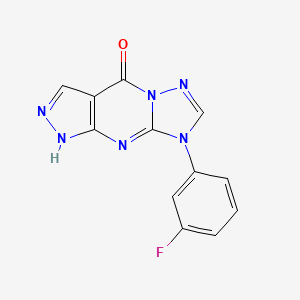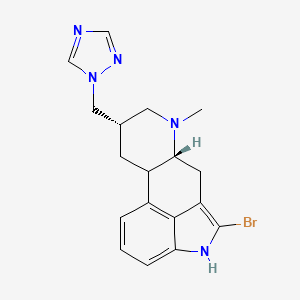
(5R,8S,10R)-2-Bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,8S,10R)-2-Bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals for their effects on the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,10R)-2-Bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline typically involves multi-step organic reactions. The starting material is usually an ergoline derivative, which undergoes bromination, methylation, and triazole substitution under controlled conditions. Common reagents include bromine, methyl iodide, and 1,2,4-triazole, with catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols derivatives.
科学的研究の応用
Chemistry
The compound is used as a precursor in the synthesis of more complex ergoline derivatives, which are studied for their unique chemical properties.
Biology
In biological research, it is used to study receptor binding and signal transduction pathways due to its structural similarity to neurotransmitters.
Medicine
Pharmaceutical applications include its use as a template for developing drugs targeting neurological disorders, such as Parkinson’s disease and migraines.
Industry
In the industrial sector, it might be used in the synthesis of specialty chemicals and advanced materials.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as dopamine and serotonin receptors. It binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. The exact pathways involved depend on the specific ergoline derivative and its target receptors.
類似化合物との比較
Similar Compounds
Lysergic acid diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used to treat Parkinson’s disease and hyperprolactinemia.
Uniqueness
(5R,8S,10R)-2-Bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other ergoline derivatives.
特性
CAS番号 |
162070-39-5 |
|---|---|
分子式 |
C18H20BrN5 |
分子量 |
386.3 g/mol |
IUPAC名 |
(6aR,9S)-5-bromo-7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C18H20BrN5/c1-23-7-11(8-24-10-20-9-21-24)5-13-12-3-2-4-15-17(12)14(6-16(13)23)18(19)22-15/h2-4,9-11,13,16,22H,5-8H2,1H3/t11-,13?,16+/m0/s1 |
InChIキー |
OIEOLSGTSYIVSE-VKCPWKDNSA-N |
異性体SMILES |
CN1C[C@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)CN5C=NC=N5 |
正規SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=NC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




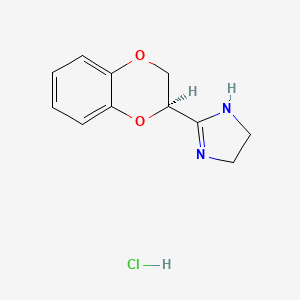
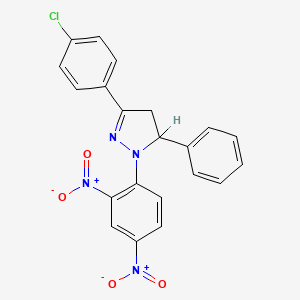
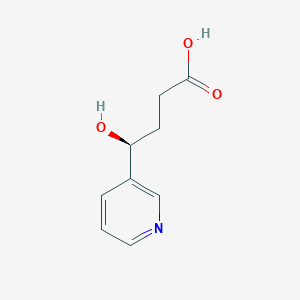
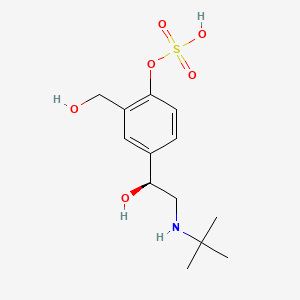
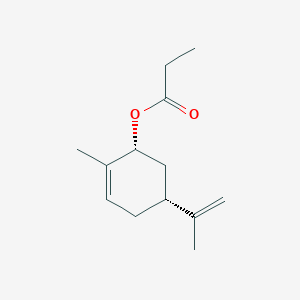
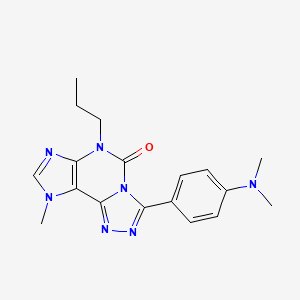
![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
